1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-9-7(3)14(11)8(4)10(9)6(2)13-12-5/h11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFRVWKQVWDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1N)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321562 | |
| Record name | 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35078-87-6 | |
| Record name | 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the antitumor potential of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested:
- Colon adenocarcinoma (LoVo)
- Ovary carcinoma (SK-OV-3)
- Breast adenocarcinoma (MCF-7)
The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression in cancer cells. The IC50 values indicate a dose-dependent response, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It acts by inhibiting key signaling pathways involved in inflammation. Studies have suggested that it modulates the expression of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), which is crucial in inflammatory responses .
Neuroprotective Activity
Research indicates that this compound may have neuroprotective properties. It is believed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This activity suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cycloaddition reactions and modifications of existing pyridazine derivatives. The development of analogs has been a focus area to enhance its biological activity and selectivity .
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antitumor | Varies by cell line | Induces apoptosis |
| Derivative A | Anti-inflammatory | <10 | Inhibits NF-kB |
| Derivative B | Neuroprotective | >20 | Reduces oxidative stress |
Case Study 1: Antitumor Efficacy
In a controlled study evaluating the antitumor efficacy of the compound on human cancer cell lines, researchers observed significant growth inhibition at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties revealed that treatment with the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests that it could be effective in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific application, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine, differing in substituents or core heterocycles. Key comparisons are summarized below:
6-(4-Bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Structure : The core pyrrolo[3,4-d]pyridazine is retained, but the 6-position amine is replaced with a 4-bromophenyl group.
- Molecular Formula : C16H16BrN3
- Molecular Weight : 330.23 g/mol
- Key Properties :
- Applications : Used as an intermediate in synthetic chemistry, though specific biological activities are unreported .
2-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)Benzenamine
- Structure : An aniline substituent is introduced at the 2-position of the benzene ring attached to the pyrrolopyridazine core.
- Molecular Formula : C16H18N4
- Molecular Weight : 266.34 g/mol .
- No direct pharmacological data are available.
2-Methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline
- Structure : A methyl-substituted aniline group is attached to the core.
- Molecular Formula : C17H20N4
- Molecular Weight : 280.37 g/mol .
- Industrial Relevance : Produced at 99% purity for industrial applications, suggesting stability under synthesis conditions .
N-m-Chlorophenyl-[1,2,4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine
- Structure : A pyrido[3,2-d]pyridazine core with a triazolo group and m-chlorophenyl substituent.
- Pharmacological Data :
2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Structure : Pyrrolo[3,4-d]pyrimidine core with methyl and propyl substituents.
- Molecular Formula : C10H14N4 (same as the target compound).
- Key Difference: The pyrimidine ring (vs.
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Applications |
|---|---|---|---|---|---|
| Target Compound | C10H14N4 | 190.25 | N/A | Four methyl groups, amine | Synthetic intermediate |
| 6-(4-Bromophenyl) Derivative | C16H16BrN3 | 330.23 | 4.58 | 4-Bromophenyl | Industrial intermediate |
| 2-Aniline Derivative | C16H18N4 | 266.34 | N/A | Aniline | Unreported |
| 2-Methyl-5-aniline Derivative | C17H20N4 | 280.37 | N/A | Methyl-aniline | Industrial (discontinued) |
| N-m-Chlorophenyl-triazolo Derivative | C14H10ClN7 | 311.73 | N/A | Triazolo, m-chlorophenyl | Anticonvulsant |
Key Observations :
Substituent Impact: Bromophenyl: Increases molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Core Heterocycle Variations :
- Pyridazine (target) vs. pyrimidine (): Pyridazine’s dual adjacent nitrogen atoms may confer unique electronic properties compared to pyrimidine’s meta-oriented nitrogens.
Biological Activity
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine (CAS No. 35078-87-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14N4
- Molecular Weight : 190.25 g/mol
- CAS Number : 35078-87-6
The compound features a pyrrolopyridazine structure, which is known for its diverse biological activities. The presence of multiple methyl groups enhances its lipophilicity and potentially its bioactivity.
1. Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
3. Enzyme Inhibition
Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
-
DYRK1A Inhibition :
- Study : A series of compounds derived from pyrrolopyridazine were synthesized and tested for their ability to inhibit DYRK1A.
- Findings : The most potent derivatives exhibited significant inhibition with IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Antioxidant and Anti-inflammatory Testing :
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 190.25 g/mol |
| CAS Number | 35078-87-6 |
| Antioxidant Activity | Significant (ORAC assay) |
| DYRK1A Inhibition | Low nanomolar IC50 |
| Anti-inflammatory Activity | Inhibits iNOS |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization. For example, a meglumine-catalyzed MCR under mild conditions (ethanol, room temperature, 300 min) using hydrazine, aldehydes, and nitriles has been reported for analogous pyrrolo-pyridazine derivatives . Systematic optimization should employ Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., 5–15 mol%), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography or recrystallization. Key parameters to report include yield, purity (HPLC), and spectral validation (NMR, HRMS).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and dihedral angles (e.g., r.m.s. deviation = 0.020 Å in related fused-ring systems) . NMR (1H, 13C, DEPT-135) confirms proton environments, particularly methyl group multiplicities and amine proton exchange. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). For XRD, report crystal system (e.g., monoclinic), space group, unit cell parameters, and refinement factors (e.g., R = 0.035, wR = 0.096) .
Q. How do the methyl substituents influence the compound’s reactivity in functionalization reactions?
- Methodological Answer : Methyl groups act as electron-donating substituents, directing electrophilic substitution to adjacent positions (e.g., nitration or halogenation). Steric hindrance from multiple methyl groups may reduce nucleophilic attack at the pyrrolo nitrogen. Reactivity can be probed via alkylation/acylation of the amine group under basic conditions (e.g., K2CO3 in DMF) or Friedel-Crafts reactions. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) paired with in situ NMR monitoring can map regioselectivity trends .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved to confirm tautomeric forms or dynamic behavior?
- Methodological Answer : Integrate variable-temperature NMR (VT-NMR) to detect tautomeric equilibria (e.g., amine-imine shifts) and compare with XRD-derived solid-state structures. For example, highlights protonation states stabilized by N—H⋯N hydrogen bonds in crystalline forms . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric energies, while dynamic NMR line-shape analysis quantifies exchange rates. Cross-validation with IR spectroscopy (N-H stretching frequencies) and solid-state NMR can resolve ambiguities .
Q. What computational strategies predict the compound’s binding affinity with biological targets, such as fungal CYP51 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against target proteins using crystallographic data (e.g., PDB 3JUS). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models incorporating descriptors like logP, polar surface area, and H-bond donors predict antifungal activity. Validate predictions with in vitro assays (e.g., MIC against Candida albicans) and correlate docking scores with experimental IC50 values .
Q. What experimental designs investigate the compound’s mechanism in disrupting fungal biofilms?
- Methodological Answer : Combine:
- SEM imaging to visualize hyphal collapse (e.g., ’s 83–94% eradication at 250–500 mg/L) .
- XTT assays for metabolic activity vs. CFU counts for viability.
- Transcriptomics (RNA-seq) to identify downregulated biofilm-related genes (e.g., ERG11, CDR1).
- Time-kill assays to determine concentration- and time-dependent effects.
- Synergy studies with azoles (e.g., fluconazole) via checkerboard assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
